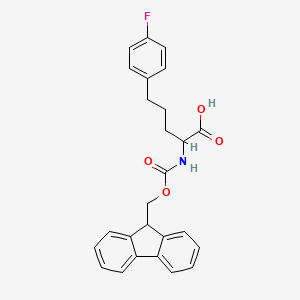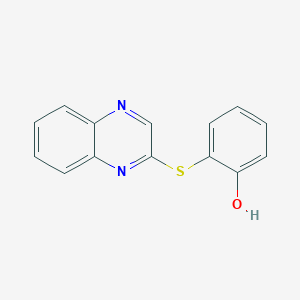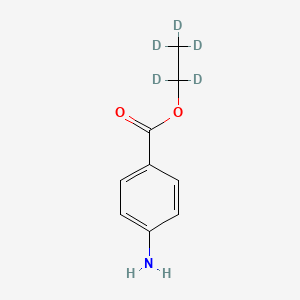![molecular formula C15H21N5O2 B12313276 4-[[2-Amino-5-(1-methylpyrazol-4-yl)-3-pyridyl]oxymethyl]piperidin-4-ol](/img/structure/B12313276.png)
4-[[2-Amino-5-(1-methylpyrazol-4-yl)-3-pyridyl]oxymethyl]piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[2-Amino-5-(1-methylpyrazol-4-yl)-3-pyridyl]oxymethyl]piperidin-4-ol is a complex organic compound that features a pyrazole ring, a pyridine ring, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-Amino-5-(1-methylpyrazol-4-yl)-3-pyridyl]oxymethyl]piperidin-4-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-[[2-Amino-5-(1-methylpyrazol-4-yl)-3-pyridyl]oxymethyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Applications De Recherche Scientifique
4-[[2-Amino-5-(1-methylpyrazol-4-yl)-3-pyridyl]oxymethyl]piperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-[[2-Amino-5-(1-methylpyrazol-4-yl)-3-pyridyl]oxymethyl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-1-methylpyrazole: Shares the pyrazole ring structure but lacks the pyridine and piperidine rings.
5-Amino-pyrazoles: A class of compounds with similar pyrazole structures but different substituents.
Uniqueness
4-[[2-Amino-5-(1-methylpyrazol-4-yl)-3-pyridyl]oxymethyl]piperidin-4-ol is unique due to its combination of pyrazole, pyridine, and piperidine rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions and applications that are not possible with simpler compounds .
Propriétés
Formule moléculaire |
C15H21N5O2 |
|---|---|
Poids moléculaire |
303.36 g/mol |
Nom IUPAC |
4-[[2-amino-5-(1-methylpyrazol-4-yl)pyridin-3-yl]oxymethyl]piperidin-4-ol |
InChI |
InChI=1S/C15H21N5O2/c1-20-9-12(8-19-20)11-6-13(14(16)18-7-11)22-10-15(21)2-4-17-5-3-15/h6-9,17,21H,2-5,10H2,1H3,(H2,16,18) |
Clé InChI |
DTGRSOVAQMVMHA-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=CC(=C(N=C2)N)OCC3(CCNCC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




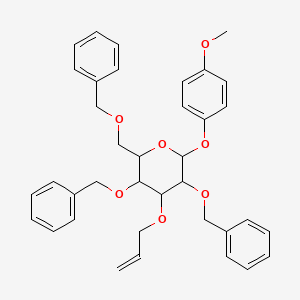
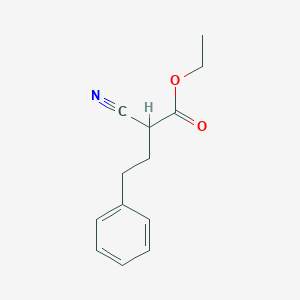
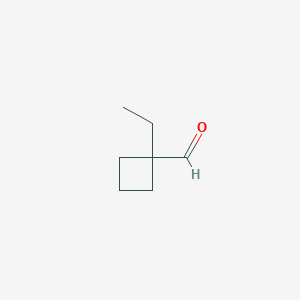
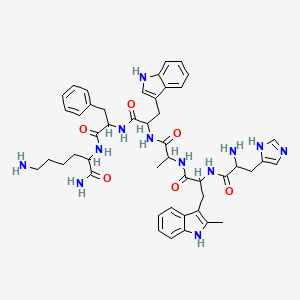
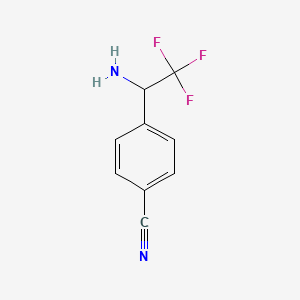
![rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis](/img/structure/B12313234.png)

![[3,4-Dibenzoyloxy-5-[6-(benzylamino)purin-9-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12313241.png)
![N-[3-(Aminomethyl)phenyl]-2-methoxyacetamide hydrochloride](/img/structure/B12313254.png)
